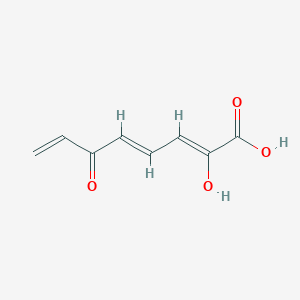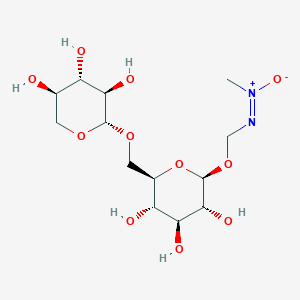
大苞叶毒苷
描述
Macrozamin is a naturally occurring and rare pyrrolizidine alkaloid that is isolated from the seeds of the plants from the Boraginaceae family. It is a major constituent principle of Cycads . Macrozamin has carcinogenic, mutagenic, teratogenic, and neurotoxic properties .
Molecular Structure Analysis
Macrozamin has a molecular formula of C13H24N2O11 . Its average mass is 384.336 Da and its monoisotopic mass is 384.138000 Da . It has 9 of 9 defined stereocenters .Physical And Chemical Properties Analysis
Macrozamin has a density of 1.9±0.1 g/cm3, a boiling point of 660.4±65.0 °C at 760 mmHg, and a flash point of 353.2±34.3 °C . It has 13 H bond acceptors, 6 H bond donors, and 6 freely rotating bonds . Its polar surface area is 199 Å2 .科学研究应用
Ancient Food Processing Techniques
The Noongar people of southwestern Australia have used Macrozamin in their food processing techniques for thousands of years . They developed unique and sustainable methods, such as controlled anaerobic fermentation of the fruit (seed covering, outer rind) of Macrozamia, to enhance its taste and nutritive value . This method also made it easier to remove the seed covering from the seed, which was not eaten .
Detoxification
There is a common assumption that the Noongar people traditionally processed the Macrozamia sarcotesta for the purpose of detoxification . However, this assumption is questioned as there is no scientific evidence supporting it in the archaeological or ethnohistorical literature .
Adaptation to Water-Scarce Environment
The unique method of anaerobic fermentation used by the Noongar people could be an adaptation to the water-scarce environment of southwestern Australia at the time of harvest . This method improved the taste and provided a valuable source of high energy fat and nutrition .
Gut Microbiome Adaptation
Noongar people may have evolved specialized adaptations in their gut biome that enabled them to digest and store quantities of fats and fat-soluble vitamins, such as Vitamin A and D, which derived from foods rich in beta-carotenes like the Macrozamia sarcotesta . Their gut microbiome would also have adapted over time to tolerate any bitter-tasting or toxic residues that may have been present in their plant food sources .
Seed Dispersal Syndrome in Cycads
The Australian cycads Macrozamia miquelii and Cycas ophiolitica have been tested for the presence of the toxic compound cycasin, known from the seeds . The results suggest that cycads are adapted for dispersal fauna capable of swallowing the large, heavy propagules whole, digesting the non-toxic sarcotesta flesh internally, and then voiding the toxic seed intact .
Toxicity of Seeds
The seeds of Macrozamia are known to be highly poisonous . The compounds most strongly implicated in the immediate expression of cycad poisoning symptoms in vertebrates are methylazoxymethanol (MAM) glycosides, notably cycasin and macrozamin .
安全和危害
属性
IUPAC Name |
(E)-methyl-oxido-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxymethylimino]azanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O11/c1-15(22)14-4-25-13-11(21)9(19)8(18)6(26-13)3-24-12-10(20)7(17)5(16)2-23-12/h5-13,16-21H,2-4H2,1H3/b15-14+/t5-,6-,7+,8-,9+,10-,11-,12+,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQCANINXHQSIAW-RATZGUEGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](=NCOC1C(C(C(C(O1)COC2C(C(C(CO2)O)O)O)O)O)O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/[N+](=N\CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H](CO2)O)O)O)O)O)O)/[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-methyl-oxido-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxymethylimino]azanium | |
CAS RN |
6327-93-1 | |
| Record name | Macrozamin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006327931 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MACROZAMIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T056LM14FV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of macrozamin?
A1: Macrozamin possesses the molecular formula C13H21N2O11 and a molecular weight of 397.32 g/mol. []
Q2: Are there any notable spectroscopic characteristics of macrozamin?
A2: Structural elucidation of macrozamin has been aided by techniques like X-ray diffraction, revealing its crystal structure. [] Additionally, techniques like high-performance liquid chromatography (HPLC) are employed for its isolation and quantification. [, ]
Q3: How does macrozamin exert its toxic effects?
A3: Macrozamin, upon ingestion, is metabolized into methylazoxymethanol (MAM). [] MAM is a known genotoxin, causing DNA damage that can lead to cell death and potentially contribute to the development of cancer. [, ]
Q4: What specific types of DNA damage are associated with MAM exposure?
A4: Studies in animal models have shown that MAM exposure can induce various DNA lesions, including DNA strand breaks, DNA-protein crosslinks, and alterations in DNA methylation patterns. []
Q5: Which organs are particularly susceptible to macrozamin-induced toxicity?
A5: Macrozamin primarily targets the liver, causing hepatotoxicity. [] Studies have also shown its potential to induce renal mesenchymal tumors and, in some cases, hepatocellular carcinoma. []
Q6: In which plant species is macrozamin found?
A6: Macrozamin is primarily found in cycads, ancient seed plants belonging to the Cycadales order. [, ] Its distribution varies among species, with some containing higher concentrations than others. []
Q7: What is the proposed biological function of macrozamin in cycads?
A7: Macrozamin, along with another azoxyglycoside, cycasin, is believed to serve as a defense mechanism against herbivores. [] Their presence is thought to deter feeding by insects and other animals. [, ]
Q8: What methods are commonly used for the detection and quantification of macrozamin?
A8: High-performance liquid chromatography (HPLC) is widely used for both the isolation and quantification of macrozamin in plant samples. [, , ] This technique allows for accurate measurement even in the presence of other related compounds.
Q9: Are there any ongoing investigations into the potential pharmacological applications of macrozamin or its derivatives?
A9: While macrozamin itself is known for its toxicity, research on related compounds like cycasin suggests potential applications in understanding neurodegenerative diseases and brain development. [] Further research is needed to explore possible therapeutic uses while mitigating toxicity concerns.
Q10: Is there evidence of resistance mechanisms to macrozamin in any organisms?
A10: Certain insects, particularly those specialized in feeding on cycads, have evolved mechanisms to tolerate and even sequester macrozamin and cycasin, utilizing these toxins for their own defense. [, ]
Q11: Are there any known environmental concerns associated with macrozamin?
A11: Given its toxicity to animals, uncontrolled release of macrozamin into the environment could potentially harm wildlife, particularly herbivores that may consume cycad plant material. [, ]
Q12: What are potential areas for future research on macrozamin?
A12: Further investigation into the biosynthesis of macrozamin within cycads could be valuable. [] Additionally, exploring the structure-activity relationships of macrozamin and its analogues could help in understanding its toxicity and potential for developing less toxic derivatives for specific applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(Z,2S,10S)-2,10-diamino-5-[[(5S)-5-amino-5-carboxypentyl]iminomethyl]undec-5-enedioic acid](/img/structure/B1237357.png)
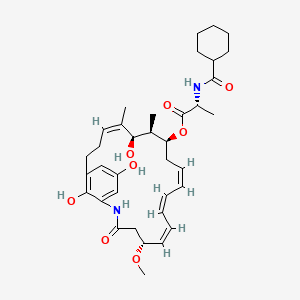
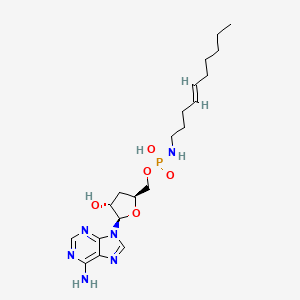
![9-[2-[[(4S)-4-(3-chlorophenyl)-2-oxo-1,3,2lambda5-dioxaphosphinan-2-yl]methoxy]ethyl]purin-6-amine](/img/structure/B1237360.png)
![methyl (4S,5Z,6S)-5-ethylidene-4-(2-methoxy-2-oxo-ethyl)-6-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B1237364.png)

![(8R)-7-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,13,14-triol](/img/structure/B1237366.png)

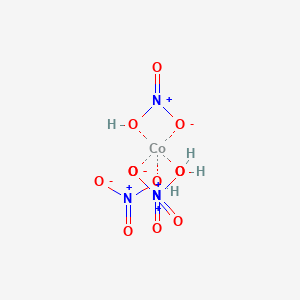
![(2S)-2-ammonio-5-{[iminio(methylamino)methyl]amino}pentanoate](/img/structure/B1237375.png)

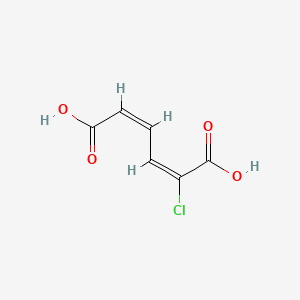
![[(2R,3R,5S,7S,8R,9R)-2-[(1S,3S,4R,5R,6R,7E,9E,11E,13Z)-14-cyano-3,5-dihydroxy-1-methoxy-4,6,8,9,13-pentamethyltetradeca-7,9,11,13-tetraenyl]-9-[(E)-3-[2-[(2S)-4-[[(2S,3S,4S)-4-(dimethylamino)-2,3-dihydroxy-5-methoxypentanoyl]amino]butan-2-yl]-1,3-oxazol-4-yl]prop-2-enyl]-7-hydroxy-4,4,8-trimethyl-1,10-dioxaspiro[4.5]decan-3-yl] dihydrogen phosphate](/img/structure/B1237380.png)
